(5Z)-5-(4-bromobenzylidene)-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5Z)-5-(4-bromobenzylidene)-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16310813
InChI: InChI=1S/C17H9Br2N3OS/c18-11-7-5-10(6-8-11)9-14-16(23)22-17(24-14)20-15(21-22)12-3-1-2-4-13(12)19/h1-9H/b14-9-
SMILES:
Molecular Formula: C17H9Br2N3OS
Molecular Weight: 463.1 g/mol

(5Z)-5-(4-bromobenzylidene)-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.:

Cat. No.: VC16310813

Molecular Formula: C17H9Br2N3OS

Molecular Weight: 463.1 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-(4-bromobenzylidene)-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one -

Specification

Molecular Formula C17H9Br2N3OS
Molecular Weight 463.1 g/mol
IUPAC Name (5Z)-2-(2-bromophenyl)-5-[(4-bromophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C17H9Br2N3OS/c18-11-7-5-10(6-8-11)9-14-16(23)22-17(24-14)20-15(21-22)12-3-1-2-4-13(12)19/h1-9H/b14-9-
Standard InChI Key WRHMKEINFCIJDZ-ZROIWOOFSA-N
Isomeric SMILES C1=CC=C(C(=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)Br)/SC3=N2)Br
Canonical SMILES C1=CC=C(C(=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)Br)SC3=N2)Br

Introduction

(5Z)-5-(4-bromobenzylidene)-2-(2-bromophenyl)thiazolo[3,2-b] triazol-6(5H)-one is a complex organic compound belonging to the thiazolo-triazole family. It features a bicyclic structure integrating both thiazole and triazole rings, which are known for their significant biological activities in medicinal chemistry. The compound's molecular structure includes a bromobenzylidene moiety at the 5-position and a bromophenyl group at the 2-position, contributing to its unique chemical reactivity and potential biological applications.

Synthesis of (5Z)-5-(4-bromobenzylidene)-2-(2-bromophenyl)13thiazolo[3,2-b]124triazol-6(5H)-one

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key methods include:

  • Step 1: Formation of the thiazole ring through condensation reactions.

  • Step 2: Introduction of the triazole moiety via cyclization reactions.

  • Step 3: Incorporation of bromobenzylidene and bromophenyl substituents through electrophilic aromatic substitution or other suitable methods.

These reactions require controlled conditions, such as specific temperatures and inert atmospheres, to prevent unwanted side reactions. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure and purity of the synthesized compound.

Biological Activities and Potential Applications

Compounds within the thiazolo-triazole class have been investigated for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The specific biological activities of (5Z)-5-(4-bromobenzylidene)-2-(2-bromophenyl)thiazolo[3,2-b] triazol-6(5H)-one require further research to elucidate its mechanisms of action and potential therapeutic applications.

Structural Insights

The molecular structure of (5Z)-5-(4-bromobenzylidene)-2-(2-bromophenyl)thiazolo[3,2-b] triazol-6(5H)-one is characterized by its fused thiazole and triazole rings. The spatial arrangement of the bromobenzylidene and bromophenyl substituents contributes to its chemical reactivity and biological interactions. Structural analysis using techniques like X-ray crystallography can provide detailed insights into the compound's molecular geometry and packing.

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